2-methyl-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}furan-3-carbohydrazide
Description
2-Methyl-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}furan-3-carbohydrazide is a hydrazide derivative featuring a furan-3-carbohydrazide core substituted with a 2-methyl group and an (E)-configured 4-isopropylbenzylidene moiety. This compound belongs to a class of Schiff bases known for their diverse applications in medicinal chemistry and materials science. The structural uniqueness arises from the steric and electronic effects of the 4-isopropylphenyl group and the furan-3-carbohydrazide scaffold, which distinguish it from analogous derivatives .
Properties
IUPAC Name |
2-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11(2)14-6-4-13(5-7-14)10-17-18-16(19)15-8-9-20-12(15)3/h4-11H,1-3H3,(H,18,19)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGOKOSGOXZDPS-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}furan-3-carbohydrazide typically involves the condensation of 2-methylfuran-3-carbohydrazide with 4-(propan-2-yl)benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}furan-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction can produce amines .
Scientific Research Applications
2-methyl-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}furan-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-methyl-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}furan-3-carbohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological outcomes. For example, it may inhibit bacterial growth by targeting essential enzymes in the bacterial cell .
Comparison with Similar Compounds
Key Observations:
Core Structure Influence :
- The target compound’s furan-3-carbohydrazide core contrasts with the more common furan-2-carbohydrazide derivatives (e.g., L1 ). The 3-position substitution may alter electronic conjugation and steric interactions compared to 2-position analogs.
- Pyrazine-based derivatives ( ) exhibit distinct reactivity due to their aromatic nitrogen atoms, requiring shorter reaction times (3h vs. 4h for L1).
Steric Hindrance: In , the 4-isopropylphenyl group contributes to a dihedral angle of 85–88° between aromatic rings, contrasting with the near-planar arrangement (14.7°) in . This suggests that bulky substituents increase torsional strain, reducing π-conjugation.
Synthesis Efficiency :
- Yields vary significantly (54–90%), influenced by substituent electronic effects. Electron-withdrawing groups (e.g., 4-chlorophenyl in ) or strong acid catalysts (H₂SO₄) may enhance reaction rates and yields compared to milder conditions (e.g., glacial acetic acid in L1 ).
Crystallographic and Spectroscopic Comparisons
Table 2: Crystallographic and Spectroscopic Data
Key Observations:
Crystal Packing: The target compound’s 4-isopropyl group may induce non-planar molecular arrangements, similar to , where dihedral angles >80° disrupt conjugation. This contrasts with the planar furan-2-carbohydrazide in . Hydrogen bonding (N–H⋯O, C–H⋯O) is critical for stabilizing crystal structures across analogs .
Spectroscopic Signatures :
- IR spectra consistently show C=O (1660–1640 cm⁻¹) and C=N (1630–1600 cm⁻¹) stretches, with slight shifts depending on substituent electronic effects .
Biological Activity
2-methyl-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}furan-3-carbohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of compounds known for their diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a furan ring, a hydrazone linkage, and an isopropyl-substituted phenyl group, which contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of various hydrazone derivatives, including those structurally similar to this compound. For instance, compounds with similar furan and hydrazone moieties have shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).
Table 1: IC50 Values of Related Compounds
| Compound Name | IC50 (µM) | Target Cell Line |
|---|---|---|
| Compound A | 0.48 | MCF-7 |
| Compound B | 0.78 | HCT-116 |
| This compound | TBD | TBD |
These values suggest that modifications in the substituents on the phenyl ring can significantly influence the potency of the compound against specific cancer types.
Antimicrobial Activity
Hydrazone derivatives have also been explored for their antimicrobial properties. The presence of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the compound's interaction with microbial targets. For example, certain derivatives have demonstrated effective inhibition against a range of bacterial strains.
The biological activity of this compound is hypothesized to involve:
- Formation of Metal Complexes : The hydrazone group may chelate metal ions, which are essential for various enzymatic reactions.
- Protein Interaction : The compound may interact with specific cellular proteins, altering their function and leading to apoptosis in cancer cells.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G1 phase, promoting apoptosis through caspase activation.
Case Studies
- Study on Anticancer Properties : A study published in MDPI highlighted a series of hydrazone derivatives that demonstrated significant anticancer activity with IC50 values ranging from 0.11 to 1.47 µM against various cancer cell lines. The study emphasized the role of structural modifications in enhancing biological activity .
- Antimicrobial Activity Assessment : Research indicated that hydrazones with specific substitutions exhibited potent antimicrobial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
